

Beauvericin and Human Lymphocytes: A Technical Guide to Genotoxicity

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Compound of Interest

Compound Name: *Beauvericin*

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Executive Summary

Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species, is a natural contaminant of cereals and grains. Its biological activities, including its potential genotoxicity, have been a subject of scientific scrutiny. This technical guide provides an in-depth analysis of the genotoxic effects of **beauvericin** specifically on human lymphocytes. It synthesizes available data on DNA damage, chromosomal aberrations, and micronuclei formation, details the experimental protocols for key genotoxicity assays, and illustrates the proposed molecular mechanisms of action. The guide also addresses the existing conflicting evidence in the field, including a recent European Food Safety Authority (EFSA) opinion, to provide a balanced and comprehensive overview for the scientific community.

Genotoxicity Profile of Beauvericin in Human Lymphocytes

The genotoxicity of **beauvericin** in human lymphocytes presents a complex and somewhat contradictory picture. While some studies have reported clear genotoxic effects, including DNA damage, chromosomal aberrations, and the formation of micronuclei, a recent comprehensive review by the European Food Safety Authority (EFSA) in 2024 concluded that **beauvericin** is

devoid of genotoxic potential based on a weight of evidence from new in vitro and in vivo data.

[1] This section will present the evidence from both perspectives.

Evidence for Genotoxicity

A key study investigating the genotoxic effects of **beauvericin** on human peripheral blood lymphocytes reported a significant, concentration-dependent increase in several markers of genotoxicity.[2] The study evaluated chromosomal aberrations (CAs), sister-chromatid exchanges (SCEs), and micronuclei (MN) formation. Furthermore, a cytotoxic effect was noted through a significant decrease in the mitotic index at the highest concentrations tested.[2]

While the full quantitative data from this specific study is not publicly available, the following tables are structured to represent the type of dose-response data reported, which is essential for assessing genotoxic potential.

Data Presentation

Table 1: Chromosomal Aberrations (CAs) and Mitotic Index (MI) in Human Lymphocytes Exposed to **Beauvericin**

Beauvericin Conc. (µg/mL)	% Aberrant Cells (± SD)	Mitotic Index (%) (± SD)
Control	Data not available	Data not available
Solvent Control	Data not available	Data not available
Concentration 1	Data not available	Data not available
Concentration 2	Data not available	Data not available
Concentration 3	Data not available	Data not available
Concentration 4	Data not available	Data not available
Positive Control	Data not available	Data not available

Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in CAs and a decrease in MI at the two highest concentrations. Specific values require access to the full study.

Table 2: Sister-Chromatid Exchanges (SCEs) in Human Lymphocytes Exposed to **Beauvericin**

Beauvericin Conc. (µg/mL)	SCEs per Cell (mean ± SD)
Control	Data not available
Solvent Control	Data not available
Concentration 1	Data not available
Concentration 2	Data not available
Concentration 3	Data not available
Concentration 4	Data not available
Positive Control	Data not available
Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in SCEs. Specific values require access to the full study.	

Table 3: Micronuclei (MN) Frequencies in Human Lymphocytes Exposed to **Beauvericin**

Beauvericin Conc. (µg/mL)	MN Frequency (%) (± SD)
Control	Data not available
Solvent Control	Data not available
Concentration 1	Data not available
Concentration 2	Data not available
Concentration 3	Data not available
Concentration 4	Data not available
Positive Control	Data not available
Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in MN. Specific values require access to the full study.	

Evidence Against Genotoxicity

In contrast to the above findings, a 2024 scientific opinion from the EFSA Panel on Contaminants in the Food Chain (CONTAM) concluded that "**beauvericin** is devoid of genotoxic potential".^[1] This conclusion was based on a review of available literature, including new in vitro and in vivo studies that became available after their 2014 opinion.

The panel reported that new in vitro studies in mammalian cell lines showed no convincing evidence for the induction of:

- Chromosomal damage (as measured by micronucleus and chromosome aberration tests).
- DNA strand breaks (as assessed by the Comet assay).^[1]

These studies reportedly showed no concentration-dependent effects, and DNA double-strand breaks were only observed at highly cytotoxic concentrations.^[1] Furthermore, in vivo studies, including the Comet assay, Pig-a assay, and micronucleus test, were negative.^[1]

Proposed Mechanisms of Action

The proposed mechanism for **beauvericin**-induced cytotoxicity and genotoxicity, primarily extrapolated from studies on human leukemia and other cancer cell lines, centers on its ionophoric properties. **Beauvericin** can disrupt cellular ion homeostasis, leading to a cascade of events culminating in apoptosis and potentially DNA damage.

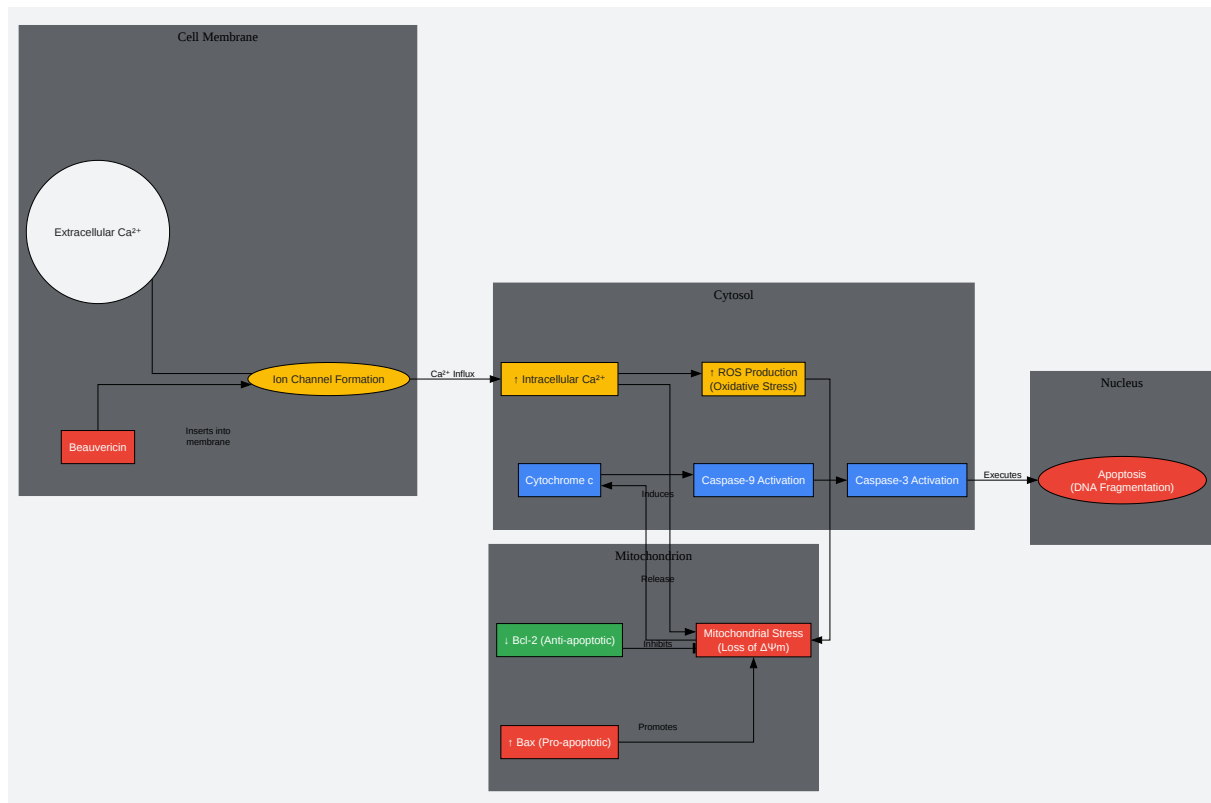
The primary mechanism involves the following steps:

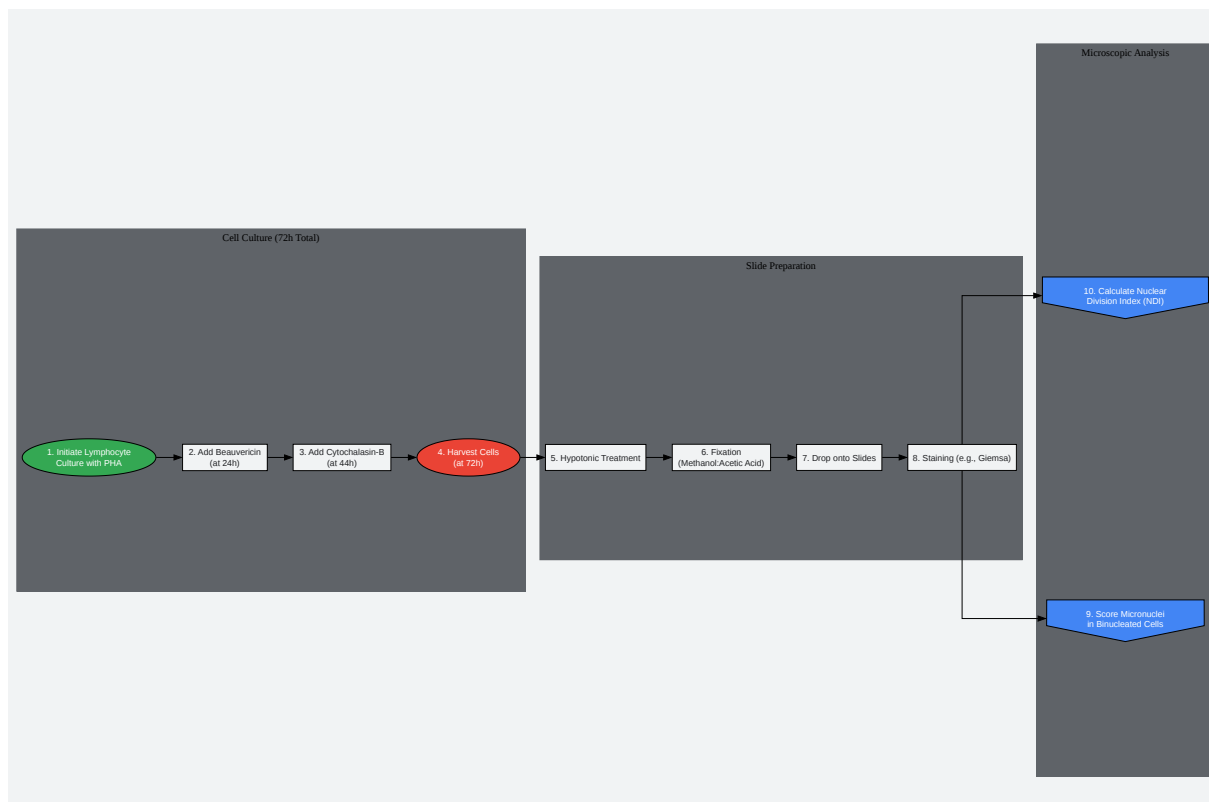
- **Ionophore Activity and Calcium Influx:** **Beauvericin** acts as an ionophore, inserting into the cell membrane and facilitating the transport of cations. It shows a particular affinity for increasing the permeability to calcium ions (Ca^{2+}), leading to a rapid influx of extracellular Ca^{2+} into the cytosol.
- **Mitochondrial Stress:** The elevated intracellular Ca^{2+} levels impose stress on the mitochondria. This leads to the loss of mitochondrial membrane potential ($\Delta\Psi\text{m}$).
- **Apoptotic Pathway Activation:** The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space

into the cytosol.

- **Caspase Cascade:** Cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These then activate executioner caspases, such as caspase-3.
- **Execution of Apoptosis:** Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.^{[3][4]}

Studies have also shown that **beauvericin** can modulate the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. For instance, **beauvericin** has been observed to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, further promoting the release of cytochrome c.





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